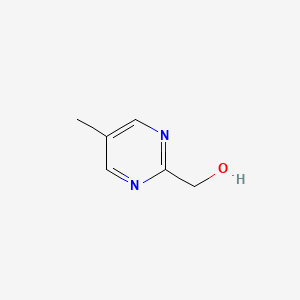

(5-Methylpyrimidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCRIKBXCJASPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630001 | |

| Record name | (5-Methylpyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-61-6 | |

| Record name | (5-Methylpyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Methylpyrimidin-2-yl)methanol chemical properties and structure

An In-depth Technical Guide to (5-Methylpyrimidin-2-yl)methanol: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of this compound (CAS No: 90905-61-6). This document is intended to serve as a foundational resource for researchers utilizing this compound as a heterocyclic building block in medicinal chemistry and materials science. All quantitative data is summarized for clarity, and a detailed, plausible experimental protocol for its synthesis is provided.

Chemical Identity and Structure

This compound is a substituted pyrimidine characterized by a methyl group at the 5-position and a hydroxymethyl group at the 2-position of the heterocyclic ring. Its structure combines the aromatic, electron-deficient pyrimidine core with a primary alcohol functional group, making it a versatile intermediate for further chemical modification.

Caption: 2D structure of this compound.

Physicochemical and Computational Properties

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 90905-61-6 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 5-Methyl-2-pyrimidinemethanol, 2-Hydroxymethyl-5-methylpyrimidine | [1][3] |

| Structural Identifiers | ||

| SMILES | CC1=CN=C(CO)N=C1 | [1] |

| InChI | InChI=1S/C6H8N2O/c1-5-2-7-6(4-9)8-3-5/h2-3,9H,4H2,1H3 | |

| InChIKey | LZCRIKBXCJASPP-UHFFFAOYSA-N | |

| Physicochemical Data | ||

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | |

| Computational Data | ||

| LogP (Predicted) | 0.277 | [1] |

| TPSA (Topological Polar Surface Area) | 46.01 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

| Handling and Storage | ||

| Storage Conditions | Store at 4°C or Room Temperature, Sealed in a dry environment. | [1][3] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, the following section describes the expected spectroscopic characteristics based on its chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two pyrimidine ring protons should appear as singlets in the aromatic region (typically δ 8.5-9.0 ppm). The methylene protons (-CH₂OH) would likely appear as a singlet around δ 4.5-5.0 ppm. The methyl protons (-CH₃) would be a singlet in the upfield region, around δ 2.0-2.5 ppm. The hydroxyl proton (-OH) would present as a broad singlet whose chemical shift is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six unique carbon signals. The two pyrimidine carbons attached to nitrogen (C2 and C4/C6) would be the most downfield. The C5 carbon bearing the methyl group and the C2 carbon bearing the hydroxymethyl group would also be in the aromatic region. The methylene carbon (-CH₂OH) would likely appear around δ 60-65 ppm, and the methyl carbon (-CH₃) would be the most upfield signal, typically below δ 20 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations from the aromatic ring and the alkyl groups would be observed around 2850-3100 cm⁻¹. Characteristic C=N and C=C stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band would appear around 1000-1100 cm⁻¹.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 124. A significant fragment would be the loss of the hydroxyl group or the entire hydroxymethyl group.

Proposed Synthesis and Experimental Protocol

Caption: A proposed four-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Reduction of Methyl 5-methylpyrimidine-2-carboxylate

Warning: This procedure involves hazardous reagents and should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Materials:

-

Methyl 5-methylpyrimidine-2-carboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 eq) and anhydrous THF under a nitrogen atmosphere.

-

Cooling: The stirred suspension is cooled to 0 °C using an ice-water bath.

-

Addition of Ester: Methyl 5-methylpyrimidine-2-carboxylate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of a saturated aqueous solution of Rochelle's salt. This is stirred vigorously until two clear layers form (this may take several hours or overnight).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The organic layers are combined.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

Biological Activity and Potential Applications

As of the date of this document, there are no specific studies in the peer-reviewed literature detailing the biological activity or signaling pathway interactions of this compound. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds and pharmaceuticals.

Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including:

-

Anticancer: As building blocks of DNA and RNA, pyrimidine analogues can interfere with nucleic acid synthesis, making them targets for cancer chemotherapy.[6][7]

-

Antimicrobial and Antiviral: Many pyrimidine derivatives have demonstrated efficacy as antibacterial, antifungal, and antiviral agents.[8][9]

-

Anti-inflammatory: Certain pyrimidine-containing compounds have shown potent anti-inflammatory properties.[10]

The structural features of this compound make it an attractive starting point for the synthesis of libraries of novel compounds for screening in these and other therapeutic areas.

Caption: The relationship between the structural features and key chemical properties.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and materials science. While comprehensive experimental data on its physicochemical properties and biological activity is currently lacking in the public domain, this guide provides all available information, along with robust, scientifically-grounded predictions and a detailed proposed synthesis. The structural motifs present in this molecule suggest it is a prime candidate for further investigation and derivatization to explore novel chemical space.

References

- 1. chemscene.com [chemscene.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound - CAS:90905-61-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

Spectroscopic Profile of (5-Methylpyrimidin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (5-Methylpyrimidin-2-yl)methanol. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate empirical studies.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the chemical structure and may vary slightly from experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrimidine-H (at C4 & C6) | ~8.5 | Singlet | The two aromatic protons on the pyrimidine ring are chemically equivalent and are expected to appear as a singlet. |

| -CH₂OH | ~4.6 | Singlet | The two protons of the methylene group are expected to be a singlet. |

| -OH | Variable | Broad Singlet | The chemical shift of the hydroxyl proton is dependent on solvent, concentration, and temperature. |

| -CH₃ | ~2.3 | Singlet | The three protons of the methyl group are expected to appear as a singlet. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CH₂OH) | ~165 |

| C4 & C6 | ~157 |

| C5 (C-CH₃) | ~130 |

| -CH₂OH | ~65 |

| -CH₃ | ~18 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=N Stretch (Pyrimidine) | 1600 - 1450 | Medium to Strong |

| C-O Stretch | 1050 - 1000 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 125.0709 | Molecular ion plus a proton.[1] |

| [M+Na]⁺ | 147.0529 | Molecular ion plus a sodium adduct.[1] |

| [M]⁺ | 124.0631 | Molecular ion.[1] |

| [M-H]⁻ | 123.0564 | Molecular ion minus a proton.[1] |

| [M+H-H₂O]⁺ | 107.0609 | Loss of water from the protonated molecular ion.[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Temperature: 298 K.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Temperature: 298 K.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer.

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

-

Data Acquisition and Processing:

-

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Positive or negative ion mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to aid in structural confirmation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

(5-Methylpyrimidin-2-yl)methanol: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (5-Methylpyrimidin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its handling, storage, and use in synthetic protocols, as well as for the development of robust and reliable drug manufacturing processes. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information on analogous pyrimidine derivatives and established scientific principles to provide a framework for its practical application in a laboratory setting.

Physicochemical Properties

This compound is a heterocyclic compound with a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol .[1] Its structure, featuring a pyrimidine ring and a primary alcohol, dictates its solubility and stability characteristics. The presence of nitrogen atoms and the hydroxyl group allows for hydrogen bonding, which influences its solubility in protic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and published data on similar pyrimidine derivatives, a qualitative solubility profile of this compound in common laboratory solvents can be predicted.[2][3] The polar hydroxyl group and the nitrogen-containing aromatic ring suggest a degree of polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and pyrimidine nitrogen atoms. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Moderate to High | The polarity of these solvents can solvate the polar functional groups of the compound. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

Note: This table presents predicted solubilities. Experimental verification is crucial for accurate assessment.

Experimental Protocols for Solubility and Stability Determination

To obtain quantitative data, the following experimental protocols are recommended.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Stability Assessment (ICH Guideline Approach)

Stability studies are essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.[4]

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound, both as a solid and in solution with relevant solvents.

-

Storage Conditions: Store the samples under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

-

Long-Term Stability: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated Stability: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Photostability: Expose samples to a controlled light source.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: Analyze the samples at each time point for:

-

Assay: Quantification of the amount of this compound remaining, typically by HPLC.

-

Purity: Detection and quantification of any degradation products by a suitable chromatographic method (e.g., HPLC with a photodiode array detector).

-

Appearance: Visual inspection for any changes in color or physical state.

-

-

Data Evaluation: Evaluate the data to determine the shelf-life and identify any degradation products.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. The pyrimidine ring is relatively stable but can be susceptible to oxidation, especially at the methyl group or the ring itself under harsh conditions. The primary alcohol functional group can be oxidized to the corresponding aldehyde and then to a carboxylic acid. Photolytic decomposition is also a possibility for pyrimidine-containing compounds.[6]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Workflow for Stability Assessment.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides a robust framework for researchers and drug development professionals. By understanding the predicted solubility profile and implementing the detailed experimental protocols, users can confidently determine the necessary parameters for their specific applications. The provided workflows offer a clear path for systematic evaluation, ensuring the reliable use of this important chemical intermediate in research and development.

References

Synthesis and Biological Activity of Novel 5-Hydroxymethylpyrimidines: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of novel 5-hydroxymethylpyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry of pyrimidine scaffolds. This document details synthetic methodologies, presents quantitative biological data, and illustrates relevant experimental workflows and putative mechanisms of action.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and immunomodulatory effects.[1][2] The 5-hydroxymethylpyrimidine scaffold, in particular, is found in naturally occurring molecules such as the antibiotic bacimethrin and as a component of vitamin B1 (thiamine).[3] The introduction of a hydroxymethyl group at the C5 position of the pyrimidine ring can significantly influence the molecule's interaction with biological targets, potentially enhancing its therapeutic efficacy.[3] This guide focuses on recently developed synthetic routes to novel 5-hydroxymethylpyrimidines and summarizes their evaluated biological activities, with a primary focus on their potential as anticancer agents.

Synthesis of 5-Hydroxymethylpyrimidine Derivatives

The synthesis of 5-hydroxymethylpyrimidines typically involves a multi-step process, starting from readily available pyrimidine precursors. A common and effective strategy is the reduction of corresponding 5-ethoxycarbonylpyrimidine derivatives.

General Experimental Protocol: Reduction of 5-Ethoxycarbonylpyrimidines

A general procedure for the synthesis of 5-hydroxymethylpyrimidines involves the reduction of the corresponding ethyl 5-carboxylate precursors using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.[3]

Materials:

-

Appropriate ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol (for crystallization)

-

Ice

Procedure:

-

Dissolve 2 mmol of the starting ethyl pyrimidine-5-carboxylate in 20 mL of anhydrous THF in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Gradually add LiAlH₄ (0.19 g, 5 mmol) to the cooled solution in small portions with stirring.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

After 1 hour, add 25 mL of CHCl₃ to the reaction mixture.

-

Carefully pour the mixture into 100 mL of ice-cold water.

-

Extract the aqueous mixture with CHCl₃ (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄ for 30 minutes.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Crystallize the crude product from methanol to yield the purified 5-hydroxymethylpyrimidine derivative.[3]

This protocol has been successfully applied to synthesize a variety of 5-hydroxymethylpyrimidines with different substituents at the 4-position of the pyrimidine ring.[3]

Biological Activity of 5-Hydroxymethylpyrimidines

Novel 5-hydroxymethylpyrimidine derivatives have been evaluated for a range of biological activities, with a significant focus on their cytotoxic effects against various cancer cell lines.

Anticancer Activity

The in vitro anticancer activity of newly synthesized 5-hydroxymethylpyrimidines is typically assessed using standard cell viability assays, such as the MTT or SRB assay, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is determined to quantify the potency of the compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HeLa, K562, CFPAC) and a normal cell line (e.g., HUVEC)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

After 24 hours, treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for another 48 or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values using a dose-response curve.

The following table summarizes the reported IC₅₀ values for a series of novel 5-hydroxymethylpyrimidine derivatives against various human cancer cell lines and a normal human endothelial cell line.

| Compound ID | 4-Substituent | HeLa (Cervical Cancer) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | CFPAC (Pancreatic Cancer) IC₅₀ (µM) | HUVEC (Normal Cells) Survival (%) at 100 µM | Reference |

| 3a | 4-chlorobenzylsulfanyl | 17 | 38 | 25 | 1 | [3] |

| 3b | 4-methylbenzylsulfanyl | 25 | 45 | 32 | 5 | [3] |

| 3c | amino | > 100 | > 100 | > 100 | 95 | [3] |

| 3d | ethylamino | 55 | 78 | 65 | 88 | [3] |

| 3e | prop-2-yn-1-ylamino | 35 | 52 | 41 | 75 | [3] |

| 3f | 2-methoxyethylamino | 48 | 65 | 55 | 82 | [3] |

| 3g | benzylamino | 28 | 41 | 33 | 65 | [3] |

| 3h | 4-fluorobenzylamino | 22 | 35 | 28 | 55 | [3] |

| 3i | 2-hydroxyethylamino | > 100 | > 100 | > 100 | 98 | [3] |

| 3j | cyclohexylamino | 42 | 58 | 49 | 72 | [3] |

Data extracted from "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines"[3]

The data indicates that derivatives with a benzylsulfanyl or benzylamino group at the 4-position exhibit higher cytotoxicity against cancer cell lines compared to those with smaller alkylamino or amino groups.[3] Notably, some of these compounds show significantly lower toxicity towards the normal HUVEC cell line, suggesting a degree of selectivity.[3]

Antiviral Activity

While the primary focus of recent research on novel 5-hydroxymethylpyrimidines has been on their anticancer properties, the broader class of pyrimidine nucleoside analogues has well-documented antiviral activity. For instance, 5-hydroxymethyltubercidin has demonstrated potent activity against flaviviruses and coronaviruses.[4]

The following table presents the half-maximal effective concentration (EC₅₀) values for 5-hydroxymethyltubercidin (HMTU) against various viruses.

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| HMTU | Dengue Virus (DENV-1) | BHK-21 | 0.35 | [4] |

| HMTU | Zika Virus (ZIKV) | Vero | 0.25 | [4] |

| HMTU | Human Coronavirus (HCoV-OC43) | MRC-5 | 0.378 | [4] |

| HMTU | Human Coronavirus (HCoV-229E) | MRC-5 | 0.528 | [4] |

| HMTU | SARS-CoV-2 | VeroE6/TMPRSS2 | 0.47 | [4] |

Data extracted from "5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2"[4]

These findings suggest that the 5-hydroxymethylpyrimidine scaffold could be a valuable pharmacophore for the development of novel antiviral agents.

Visualizations: Workflows and Mechanisms

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel 5-hydroxymethylpyrimidines is depicted below.

Putative Mechanism of Anticancer Activity

Based on studies of related diaminopyrimidine derivatives, a plausible mechanism of action for the anticancer activity of 5-hydroxymethylpyrimidines involves the induction of apoptosis through the intrinsic mitochondrial pathway and cell cycle arrest.

Conclusion

Novel 5-hydroxymethylpyrimidine derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. The biological data, particularly the in vitro cytotoxicity against various cancer cell lines, highlights the potential of these scaffolds in oncology. Further research is warranted to elucidate the precise mechanisms of action, including the identification of specific molecular targets and signaling pathways, and to evaluate the in vivo efficacy and safety of the most promising candidates. The exploration of their antiviral and immunomodulatory activities also presents an exciting avenue for future drug discovery efforts.

References

- 1. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of (5-Methylpyrimidin-2-yl)methanol Derivatives: A Technical Guide

For Immediate Release

A comprehensive analysis of (5-Methylpyrimidin-2-yl)methanol derivatives reveals a promising landscape of biological activities, with significant potential in the realms of anticancer, antimicrobial, and enzyme inhibition therapies. This technical guide consolidates the current understanding of these compounds, offering researchers, scientists, and drug development professionals a detailed overview of their therapeutic promise, complete with quantitative data, experimental methodologies, and mechanistic insights.

The pyrimidine scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents. The introduction of a methyl group at the 5-position and a methanol group at the 2-position of the pyrimidine ring creates a unique chemical entity with the potential for diverse biological interactions. This guide delves into the specific derivatives of this core structure and their observed bioactivities.

Anticancer Activity: A Primary Focus

A significant body of research has been dedicated to exploring the anticancer properties of pyrimidine derivatives, and compounds structurally related to this compound are no exception. These derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7gc | BEL-7402 (Hepatocellular Carcinoma) | < 0.10 | [1] |

| A549 (Lung Cancer) | 0.024 - 0.55 | [1] | |

| HCT-116 (Colon Cancer) | 0.024 - 0.55 | [1] | |

| MCF-7 (Breast Cancer) | 0.024 - 0.55 | [1] | |

| 2k | B16-F10 (Melanoma) | 0.098 ± 0.006 | [2] |

| Indolyl-pyrimidine 4g | MCF-7 (Breast Cancer) | 5.1 ± 1.14 | [3] |

| HepG2 (Hepatocellular Carcinoma) | 5.02 ± 1.19 | [3] | |

| HCT-116 (Colon Cancer) | 6.6 ± 1.40 | [3] |

Note: The compounds listed are structurally related pyrimidine derivatives, as specific data for this compound derivatives is limited in publicly available literature. These values indicate the potential of the broader class of compounds.

The mechanisms underlying the anticancer activity of these pyrimidine derivatives are multifaceted. Studies suggest that they can act as inhibitors of crucial cellular machinery, including topoisomerase IIα, a key enzyme in DNA replication and repair, and microtubule polymerization, which is essential for cell division.[2][4] Furthermore, some derivatives have been shown to inhibit protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are pivotal in cancer cell signaling and proliferation.[5]

Caption: Potential anticancer mechanisms of pyrimidine derivatives.

Antimicrobial Potential: A Broad Spectrum of Activity

Beyond their anticancer effects, pyrimidine derivatives have demonstrated notable antimicrobial activity against a variety of pathogenic microorganisms. This broad-spectrum activity positions them as potential candidates for the development of new anti-infective agents.

Table 2: Antimicrobial Activity of Selected Pyrimidine-based Compounds

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Dihydropyrimidines | Gram-positive bacteria | Not specified | [6] |

| Gram-negative bacteria | Not specified | [6] | |

| Pyrimidine-clubbed Benzimidazole Derivatives | Staphylococcus aureus | Potent | [7] |

| Staphylococcus pyogenes | Potent | [7] | |

| Escherichia coli | Potent | [7] | |

| Pseudomonas aeruginosa | Potent | [7] |

Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The antimicrobial mechanism of action for some pyrimidine derivatives has been linked to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[7] By targeting this pathway, these compounds can effectively halt microbial growth.

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocols

A cornerstone of reproducible scientific research is the detailed documentation of experimental methods. Below are outlines of key protocols typically employed in the evaluation of the biological activities of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Bacterial Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Logical flow from synthesis to lead optimization.

Future Directions

The preliminary data on this compound derivatives and their analogues are encouraging. Future research should focus on the synthesis of a broader library of these compounds to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising molecules. Furthermore, in vivo efficacy and toxicity studies will be crucial steps in translating these findings into clinically viable therapeutic agents. The continued exploration of this chemical space holds significant promise for the discovery of novel drugs to combat cancer and infectious diseases.

References

- 1. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ijrpr.com [ijrpr.com]

- 6. tcrjournals.com [tcrjournals.com]

- 7. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors [mdpi.com]

Structure-Activity Relationship (SAR) of (5-Methylpyrimidin-2-yl)methanol Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] Among the vast array of pyrimidine derivatives, (5-Methylpyrimidin-2-yl)methanol and its analogs represent a class of compounds with significant potential for therapeutic applications, demonstrating activities ranging from anticancer to anti-inflammatory.[2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Core Structure and Biological Significance

The this compound core, characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a methanol group at the 2-position, serves as a versatile template for synthetic modifications. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl group of the methanol substituent can serve as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The methyl group at the 5-position can influence the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity.

Derivatives of the closely related 5-hydroxymethylpyrimidine scaffold have been investigated for their potential as anticancer and antibacterial agents.[3] These studies provide valuable insights into the SAR of this class of compounds, highlighting how modifications to the pyrimidine ring and the hydroxymethyl group can modulate biological activity.

Structure-Activity Relationship Insights

Analysis of various pyrimidine derivatives reveals several key principles that can be extrapolated to the SAR of this compound analogs:

-

Substitution at the 4- and 6-positions: Modifications at these positions on the pyrimidine ring significantly influence biological activity. The introduction of different substituents can alter the molecule's lipophilicity, electronic distribution, and steric bulk, thereby affecting its interaction with target proteins.

-

Role of the 5-substituent: The methyl group at the 5-position is crucial for activity in some contexts. For instance, in a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, the presence of a 5-methyl group led to a twofold increase in potency compared to the unsubstituted analog.[4]

-

Modification of the Hydroxymethyl Group: The hydroxyl group can be a key pharmacophoric feature. Its replacement or modification can lead to significant changes in biological activity. For example, conversion to an ether, ester, or amine can alter the compound's hydrogen bonding capacity and overall polarity.

Quantitative SAR Data

To facilitate a clear comparison of the biological activities of various analogs, the following table summarizes key quantitative data from relevant studies. The data is primarily drawn from studies on structurally related 5-hydroxymethylpyrimidine derivatives, providing a foundational understanding of the SAR.

| Compound ID | R1 (Position 4) | R2 (Position 6) | R3 (Position 2) | Biological Target/Assay | Activity (IC50/EC50/Ki) | Reference |

| 3a | -S-CH2-Ph | -CH3 | -Ph | Not Specified | Not Specified | [3] |

| 3b | -S-CH2-(2-Me-Ph) | -CH3 | -Ph | Not Specified | Not Specified | [3] |

| 3c | -NH2 | -CH3 | -Ph | Not Specified | Not Specified | [3] |

| 3d | -NH-Et | -CH3 | -Ph | Not Specified | Not Specified | [3] |

| 3e | -NH-Pr | -CH3 | -Ph | Not Specified | Not Specified | [3] |

Note: The provided search results did not contain specific IC50/EC50 values for a series of this compound analogs directly. The table is structured to be populated as more specific quantitative data becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of pyrimidine derivatives.

General Synthesis of 4,6-Disubstituted-2-Phenylpyrimidin-5-yl)methanol Analogs[3]

A common synthetic route involves the reaction of a starting pyrimidine derivative with various nucleophiles to introduce diversity at the 4- and 6-positions. For example, starting from a 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, the aldehyde can be reduced to the corresponding alcohol, followed by nucleophilic substitution of the chlorine atoms.

Step 1: Reduction of the Aldehyde The pyrimidine-5-carbaldehyde is dissolved in a suitable solvent like methanol, and a reducing agent such as sodium borohydride is added portion-wise at 0°C. The reaction is stirred until completion, and the resulting alcohol is isolated by extraction.

Step 2: Nucleophilic Substitution The di-chloro pyrimidinyl methanol is then reacted with a variety of nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature or heated to drive the reaction to completion. The final products are purified by column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of these analogs.

Caption: Generalized workflow for the synthesis and biological evaluation of pyrimidine analogs.

Signaling Pathways

While specific signaling pathways for this compound analogs are not detailed in the provided search results, pyrimidine derivatives are known to modulate a variety of cellular signaling pathways implicated in diseases like cancer. For instance, some pyrimidine analogs act as kinase inhibitors, targeting key enzymes in proliferative signaling cascades.

The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by pyrimidine-based kinase inhibitors.

Caption: A hypothetical signaling pathway modulated by a pyrimidine-based kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on related pyrimidine derivatives provides a solid foundation for guiding future SAR studies. A systematic exploration of substitutions at the 4- and 6-positions of the pyrimidine ring, coupled with modifications of the 2-methanol group, is warranted to build a comprehensive SAR profile for this class of compounds. Further investigation into the specific molecular targets and signaling pathways modulated by these analogs will be crucial for advancing their development towards clinical applications. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of potent and selective analogs with improved pharmacological properties.

References

- 1. chemscene.com [chemscene.com]

- 2. cenmed.com [cenmed.com]

- 3. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of (5-Methylpyrimidin-2-yl)methanol as a Versatile Precursor for Potent Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, enabling competitive binding to the kinase hinge region.[1] Within the vast chemical space of pyrimidine-based compounds, (5-Methylpyrimidin-2-yl)methanol has been identified as a highly valuable and versatile starting material for the synthesis of a new generation of potent and selective kinase inhibitors. This technical guide details the synthetic routes, key experimental protocols, and biological activities of kinase inhibitors derived from this crucial precursor, with a focus on Janus kinase 2 (JAK2) inhibitors.

From Precursor to Potent Inhibitor: A Synthetic Journey

The journey from this compound to a potent kinase inhibitor involves a series of strategic chemical transformations designed to introduce functionalities capable of interacting with the target kinase. A key transformation is the conversion of the hydroxymethyl group into an aminomethyl group, which serves as a critical linker to other molecular fragments.

Key Synthetic Transformations

A plausible and experimentally supported synthetic pathway to generate a key intermediate, 2-(aminomethyl)-5-methylpyrimidine, from this compound is outlined below. This intermediate can then be further elaborated to yield a variety of kinase inhibitors.

-

Activation of the Hydroxymethyl Group: The primary alcohol of this compound is first activated to facilitate nucleophilic substitution. This can be achieved through various methods, such as conversion to a tosylate or a halide.

-

Introduction of the Amino Moiety: The activated intermediate can then be converted to the corresponding aminomethyl derivative. A common strategy involves displacement with an azide followed by reduction.[1] Alternatively, direct amination of the corresponding alkoxymethyl derivative can be employed.[2]

The following diagram illustrates the logical workflow for the synthesis of a generic kinase inhibitor starting from this compound.

Targeting JAK2: A Case Study

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors highly sought-after therapeutic agents.[3] A series of potent and selective JAK2 inhibitors have been developed based on the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold, which can be synthesized from the this compound-derived aminomethyl intermediate.[3]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a lead compound and its optimized derivative against the JAK family of kinases.[3]

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |

| Lead Compound (13ac) | JAK2 | - | - |

| JAK1 | - | - | |

| JAK3 | - | - | |

| TYK2 | - | - | |

| Optimized Compound (A8) | JAK2 | 5 | 1x |

| JAK1 | 193 | 38.6x | |

| JAK3 | 273 | 54.6x | |

| TYK2 | 206 | 41.2x |

Data extracted from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors.[3]

Signaling Pathway

JAK2 is a critical component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, JAK2 is activated, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Inhibitors targeting JAK2 block this cascade, thereby mitigating the effects of aberrant signaling in diseases like MPNs.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of kinase inhibitors. The following are generalized protocols for key steps in the synthesis of JAK2 inhibitors derived from this compound.

Protocol 1: Synthesis of 2-(Azidomethyl)-5-methylpyrimidine

This protocol describes a method for converting the hydroxymethyl group to an azidomethyl group, a key step in forming the aminomethyl intermediate.[1]

-

TOSYLATION: To a solution of this compound (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude tosylated product, which can be used in the next step without further purification.

-

AZIDE DISPLACEMENT: Dissolve the crude tosylate in dimethylformamide (DMF) and add sodium azide (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(azidomethyl)-5-methylpyrimidine.

Protocol 2: Synthesis of 2-(Aminomethyl)-5-methylpyrimidine

This protocol details the reduction of the azide to the corresponding amine.[1]

-

Dissolve 2-(azidomethyl)-5-methylpyrimidine (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 2-(aminomethyl)-5-methylpyrimidine, which can be used in subsequent coupling reactions.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the target kinase enzyme (e.g., recombinant human JAK2), and the test compound solution. Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate peptide.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, AlphaLISA, or filter-binding assay).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound has proven to be a valuable and versatile precursor in the discovery and development of novel kinase inhibitors. Its straightforward functionalization allows for the efficient synthesis of key intermediates, such as 2-(aminomethyl)-5-methylpyrimidine, which can be readily incorporated into a diverse range of inhibitor scaffolds. The successful development of potent and selective JAK2 inhibitors from this precursor highlights its potential in generating targeted therapies for various diseases, particularly in the realm of oncology and inflammatory disorders. The synthetic routes and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in the design of next-generation kinase inhibitors.

References

- 1. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of (5-Methylpyrimidin-2-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylpyrimidin-2-yl)methanol is a versatile heterocyclic building block in organic synthesis, primarily utilized in the development of pharmaceutical agents. Its structure, featuring a reactive primary alcohol appended to a pyrimidine core, allows for a variety of chemical transformations. This guide provides a detailed examination of the principal reaction mechanisms involving this compound, including oxidation, esterification, and etherification of the hydroxymethyl group. Furthermore, it explores the reactivity of the pyrimidine ring and the role of this compound as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of reaction pathways are presented to facilitate its application in research and drug development.

Introduction

This compound, a substituted pyrimidine, is a valuable scaffold in medicinal chemistry. The pyrimidine motif is a core component of numerous biologically active compounds, including several approved drugs. The presence of a hydroxymethyl group at the 2-position and a methyl group at the 5-position of the pyrimidine ring provides specific steric and electronic properties that can be exploited for the synthesis of targeted therapeutic agents. The primary alcohol functionality serves as a handle for a range of chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide will delve into the fundamental reaction mechanisms associated with this compound, providing a technical resource for its effective utilization in organic synthesis.

Reactions of the Hydroxymethyl Group

The primary alcohol of this compound is the most reactive site for many common organic transformations. These reactions are crucial for modifying the molecule's properties and for its incorporation into larger, more complex structures.

Oxidation

The hydroxymethyl group of this compound can be oxidized to form either the corresponding aldehyde, 5-methyl-2-pyrimidinecarboxaldehyde, or the carboxylic acid, 5-methyl-2-pyrimidinecarboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required to selectively oxidize the primary alcohol to an aldehyde without further oxidation to the carboxylic acid. Common methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4]

Reaction Mechanism (Swern Oxidation):

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[1][5][6][7][8] The reaction proceeds through the formation of an alkoxysulfonium ylide, which then collapses to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[1]

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 5-Methyl-2-pyrazinecarboxylic acid [benchchem.com]

- 5. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. cetjournal.it [cetjournal.it]

Methodological & Application

Application Notes and Protocols for the Reduction of 5-Methyl-2-pyrimidinecarboxylate to (5-Methylpyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical reduction of a methyl 5-methyl-2-pyrimidinecarboxylate to its corresponding primary alcohol, (5-Methylpyrimidin-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol is primarily based on the use of lithium aluminum hydride (LiAlH4), a powerful reducing agent for ester functionalities.[1][2][3][4][5][6]

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. For heterocyclic compounds such as pyrimidine derivatives, this reaction requires careful consideration of the reducing agent and reaction conditions to achieve chemoselectivity and avoid undesired side reactions, such as the reduction of the pyrimidine ring itself.[7] The presence of an electron-donating methyl group at the 5-position of the pyrimidine ring is expected to decrease the likelihood of ring reduction. This protocol outlines a reliable method using lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent.

Data Presentation: Comparison of Reducing Agents for Ester Reduction

The following table summarizes common reducing agents for the conversion of esters to primary alcohols, highlighting their reactivity and typical reaction conditions.

| Reducing Agent | Formula | Typical Solvent(s) | Typical Temperature | Reactivity towards Esters | Notes |

| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl ether | 0 °C to room temp. | High | Powerful, non-selective, reacts violently with protic solvents.[3][4] |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Room temp. to reflux | Low to moderate | Generally slow for esters; reactivity can be enhanced with additives.[5][8][9][10] |

| Diisobutylaluminum Hydride | DIBAL-H | Toluene, Hexane, DCM | -78 °C to room temp. | High | Can selectively reduce esters to aldehydes at low temperatures. |

| Borane-Dimethyl Sulfide | BH₃·SMe₂ | THF | Reflux | Moderate | Reactivity depends on the ester substrate (aliphatic vs. aromatic).[5] |

Experimental Protocol: Reduction of Methyl 5-methyl-2-pyrimidinecarboxylate

This protocol details the reduction of methyl 5-methyl-2-pyrimidinecarboxylate to this compound using lithium aluminum hydride.

Materials:

-

Methyl 5-methyl-2-pyrimidinecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Saturated aqueous sodium sulfate solution

-

Distilled water

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add a magnetic stir bar and lithium aluminum hydride (1.2 equivalents) suspended in anhydrous THF (or diethyl ether).

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of the Ester:

-

Dissolve methyl 5-methyl-2-pyrimidinecarboxylate (1.0 equivalent) in anhydrous THF in a separate flask.

-

Transfer the ester solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Quenching:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Carefully and slowly quench the reaction by the sequential dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams).

-

15% aqueous sodium hydroxide solution (X mL).

-

Water (3X mL).

-

-

A white granular precipitate of aluminum salts should form.

-

-

Work-up and Isolation:

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

-

Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

-

Characterization:

Safety Precautions:

-

Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents. Handle it with extreme care in a fume hood and under an inert atmosphere.[4]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

The quenching procedure is highly exothermic and releases hydrogen gas. Perform it slowly and with adequate cooling.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the reduction of methyl 5-methyl-2-pyrimidinecarboxylate.

Caption: Workflow for the reduction of methyl 5-methyl-2-pyrimidinecarboxylate.

References

- 1. Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. cenmed.com [cenmed.com]

- 13. This compound - CAS:90905-61-6 - Sunway Pharm Ltd [3wpharm.com]

Application Notes and Protocols for the Use of (5-Methylpyrimidin-2-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-Methylpyrimidin-2-yl)methanol and its derivatives in Suzuki-Miyaura cross-coupling reactions. The methodologies detailed herein are crucial for the synthesis of complex biaryl and heteroaryl structures, which are prevalent scaffolds in medicinal chemistry and drug discovery.

The pyrimidine moiety is a key structural component in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The functionalization of pyrimidine rings via cross-coupling reactions is, therefore, a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura reaction, in particular, offers a powerful and versatile method for the formation of carbon-carbon bonds, demonstrating broad functional group tolerance and utilizing readily available and less toxic reagents.[3][4]

This document provides protocols adapted from established procedures for structurally similar pyrimidine derivatives, offering a robust starting point for the development of specific applications for this compound in drug discovery and materials science.[1][5][6]

Data Presentation: Reaction Parameter Optimization

The successful execution of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the judicious selection of the catalyst, base, and solvent system. The following tables are presented as templates for the systematic optimization of reaction conditions for the coupling of a halogenated derivative of this compound with a suitable boronic acid.

Table 1: Catalyst and Ligand Screening

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Observations/Yield (%) |

| Pd(PPh₃)₄ | PPh₃ (integrated) | 2 - 5 | A common starting point, effective for many substrates.[7][8] |

| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 2 | Highly active system, beneficial for less reactive chlorides. |

| PdCl₂(dppf) | dppf (integrated) | 3 - 5 | Broad applicability for aryl and heteroaryl couplings. |

| Pd(OAc)₂ | SPhos | 2 - 4 | Buchwald ligand-based system, known for high reactivity.[5] |

Reaction Conditions: Halogenated this compound derivative (1.0 mmol), Arylboronic acid (1.2 mmol), Base (2.0 mmol), Solvent (5 mL), 80-110 °C, 12-24 h.

Table 2: Base and Solvent System Optimization

| Base | Solvent System | Temperature (°C) | Observations/Yield (%) |

| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 100 | A robust and widely used system for heteroaryl chlorides.[8] |

| K₃PO₄ | 1,4-Dioxane | 100 | A stronger base, often effective for challenging couplings.[7] |

| NaHCO₃ | DME / H₂O (3:1) | 85 | A milder base suitable for sensitive functional groups. |

| Cs₂CO₃ | Toluene | 110 | Often employed for hindered substrates. |

Reaction Conditions: Halogenated this compound derivative (1.0 mmol), Arylboronic acid (1.2 mmol), Catalyst (X mol%), 12-24 h.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the Suzuki-Miyaura cross-coupling of a halogenated this compound derivative.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the coupling of a chloro- or bromo-substituted this compound derivative with an arylboronic acid.

Materials:

-

Halogenated this compound derivative (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)[8]

-

Solvent system (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halogenated this compound derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings.[1]

Materials:

-

10 mL microwave reactor vial with a magnetic stir bar

-

Halogenated this compound derivative (0.5 mmol)

-

Arylboronic acid (0.6 mmol)

-

Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

-

Base (e.g., K₃PO₄, 1.0 mmol)

-

Solvent (e.g., 1,4-Dioxane, 4 mL)

Procedure:

-

To the microwave reactor vial, add the halogenated this compound derivative, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes) with stirring.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Caption: Logical relationships of key reaction components and outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Anticancer Agents Using (5-Methylpyrimidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (5-Methylpyrimidin-2-yl)methanol as a key starting material in the synthesis of pyrimidine-based anticancer agents. The focus is on the synthesis of 2-((substituted anilino)methyl)-5-methylpyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer drugs. These compounds often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. This compound is a versatile building block for the synthesis of a variety of pyrimidine derivatives. Its primary utility in this context is as a precursor to 2-(chloromethyl)-5-methylpyrimidine, a reactive intermediate that can be readily coupled with various nucleophiles, such as substituted anilines, to generate libraries of potential kinase inhibitors. This document outlines a proposed synthetic pathway and provides detailed, analogous experimental protocols for the synthesis of such anticancer agents.

Proposed Synthetic Pathway

A plausible and chemically sound two-step synthetic route for the preparation of 2-((substituted anilino)methyl)-5-methylpyrimidine derivatives from this compound is outlined below. This pathway involves an initial chlorination of the alcohol followed by a nucleophilic substitution with a substituted aniline.

Caption: Proposed synthetic workflow for anticancer agents.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions and can be adapted for the synthesis of a variety of 2-((substituted anilino)methyl)-5-methylpyrimidine derivatives.

Protocol 1: Synthesis of 2-(Chloromethyl)-5-methylpyrimidine (Intermediate)

This protocol describes the chlorination of a hydroxymethylpyrimidine using thionyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-